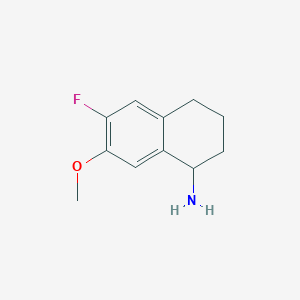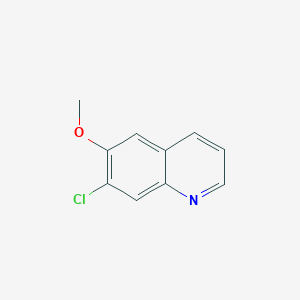
7-Chloro-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClNO It is a derivative of quinoline, which is a nitrogen-containing compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroaniline.
Methoxylation: The 2-chloroaniline undergoes methoxylation to introduce the methoxy group at the 6th position.
Cyclization: The methoxylated intermediate is then cyclized to form the quinoline ring structure.
Chlorination: Finally, the compound is chlorinated at the 7th position to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and cyclization reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-6-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-methoxyquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
6-Methoxyquinoline: Similar in structure but lacks the chlorine atom at the 7th position.
7-Chloroquinoline: Similar in structure but lacks the methoxy group at the 6th position.
6,7-Dimethoxyquinoline: Contains two methoxy groups at the 6th and 7th positions instead of a chlorine atom.
Uniqueness: 7-Chloro-6-methoxyquinoline is unique due to the presence of both the chlorine atom and the methoxy group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
7-chloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 |
Clave InChI |
RSBLUSKDGXIUGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


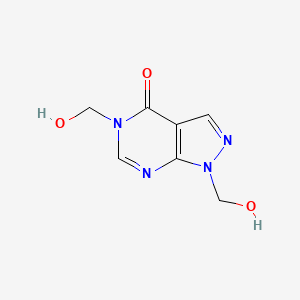
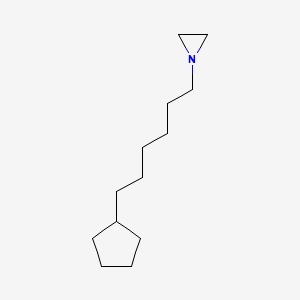
![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)

![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
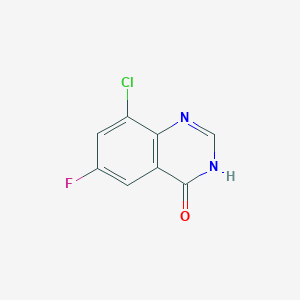
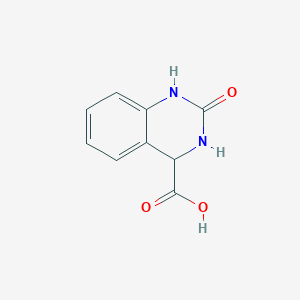
![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
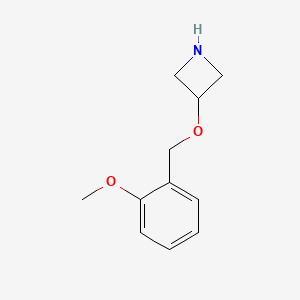
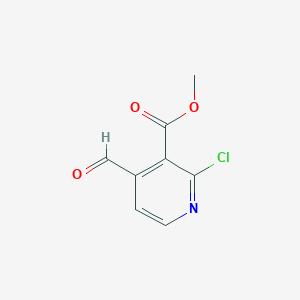
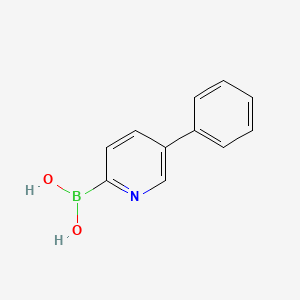
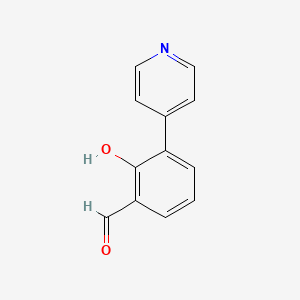
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
